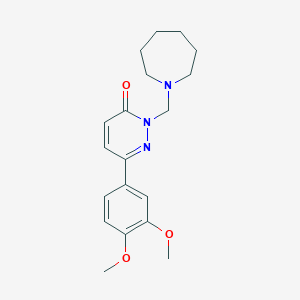![molecular formula C20H22N2O3S2 B12174969 N,N-diethyl-4-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]benzene-1-sulfonamide](/img/structure/B12174969.png)
N,N-diethyl-4-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethyl-4-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]benzene-1-sulfonamide: is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate thioamides with α-haloketones under acidic conditions. The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions. Finally, the sulfonamide group is formed by reacting the intermediate with sulfonyl chlorides in the presence of a base such as pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) can optimize the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions
N,N-diethyl-4-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of a nitro group would produce the corresponding amine.
科学的研究の応用
N,N-diethyl-4-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide group.
Medicine: Explored for its therapeutic potential in treating bacterial infections.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of N,N-diethyl-4-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]benzene-1-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication. This leads to the bacteriostatic effect of the compound.
類似化合物との比較
Similar Compounds
Sulfamethoxazole: Another sulfonamide with a similar mechanism of action but different structural features.
Sulfadiazine: A sulfonamide used in combination with other drugs to treat infections.
Sulfisoxazole: Known for its use in urinary tract infections.
Uniqueness
N,N-diethyl-4-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]benzene-1-sulfonamide is unique due to its specific structural components, such as the thiazole ring and methoxyphenyl group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other sulfonamides.
特性
分子式 |
C20H22N2O3S2 |
|---|---|
分子量 |
402.5 g/mol |
IUPAC名 |
N,N-diethyl-4-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]benzenesulfonamide |
InChI |
InChI=1S/C20H22N2O3S2/c1-4-22(5-2)27(23,24)18-11-9-15(10-12-18)19-14-26-20(21-19)16-7-6-8-17(13-16)25-3/h6-14H,4-5H2,1-3H3 |
InChIキー |
IMYJLUWMVAWWQP-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)C3=CC(=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-3-bromobenzamide](/img/structure/B12174899.png)


![3-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B12174931.png)

![3-Chloro-2-[(phenylacetyl)amino]benzoic acid](/img/structure/B12174949.png)
![(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-[2-(4-methoxyphenyl)ethyl]-4-methylhex-4-enamide](/img/structure/B12174950.png)
![3-(5-methyl-1H-indol-1-yl)-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B12174956.png)
![N-{[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}-beta-alanine](/img/structure/B12174963.png)
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-{2-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]ethyl}-5-imino-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12174971.png)


![3-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(1H-indol-4-yl)benzamide](/img/structure/B12174985.png)
